molecular formula C15H19NO3 B15177410 (Z)-Hex-3-enyl 2-(acetylamino)benzoate CAS No. 94333-66-1

(Z)-Hex-3-enyl 2-(acetylamino)benzoate

Cat. No.: B15177410
CAS No.: 94333-66-1
M. Wt: 261.32 g/mol
InChI Key: SSWSYYMGBHCUHC-PLNGDYQASA-N
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Description

(Z)-Hex-3-enyl 2-(acetylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a hexenyl group and an acetylamino group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Hex-3-enyl 2-(acetylamino)benzoate typically involves the esterification of 2-(acetylamino)benzoic acid with (Z)-hex-3-en-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-Hex-3-enyl 2-(acetylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The hexenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-Hex-3-enyl 2-(acetylamino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the formulation of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (Z)-Hex-3-enyl 2-(acetylamino)benzoate involves its interaction with specific molecular targets in biological systems. The acetylamino group can interact with enzymes or receptors, modulating their activity. The hexenyl group may also play a role in enhancing the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: Known for its use as a local anesthetic.

    Methyl 2-(acetylamino)benzoate: Similar structure but with a methyl group instead of a hexenyl group.

    Benzocaine: Another local anesthetic with a similar benzoate structure.

Uniqueness

(Z)-Hex-3-enyl 2-(acetylamino)benzoate is unique due to the presence of the hexenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

94333-66-1

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

[(Z)-hex-3-enyl] 2-acetamidobenzoate

InChI

InChI=1S/C15H19NO3/c1-3-4-5-8-11-19-15(18)13-9-6-7-10-14(13)16-12(2)17/h4-7,9-10H,3,8,11H2,1-2H3,(H,16,17)/b5-4-

InChI Key

SSWSYYMGBHCUHC-PLNGDYQASA-N

Isomeric SMILES

CC/C=C\CCOC(=O)C1=CC=CC=C1NC(=O)C

Canonical SMILES

CCC=CCCOC(=O)C1=CC=CC=C1NC(=O)C

Origin of Product

United States

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